molecular formula C8H17N B8757421 3,3,4,4-Tetramethylpyrrolidine CAS No. 34971-63-6

3,3,4,4-Tetramethylpyrrolidine

Cat. No.: B8757421
CAS No.: 34971-63-6
M. Wt: 127.23 g/mol
InChI Key: NJDDNCANXFHJLO-UHFFFAOYSA-N
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Description

3,3,4,4-Tetramethylpyrrolidine (CAS: 3566-61-8) is a saturated five-membered heterocyclic amine with four methyl groups substituted at the 3 and 4 positions of the pyrrolidine ring. Its molecular formula is C₈H₁₃NO₂, and it has a molecular weight of 155.19 g/mol . The compound is commonly encountered as a dione derivative (this compound-2,5-dione), which serves as a key intermediate in organic synthesis and pharmaceutical research. It is characterized by high purity (>98%) and stability under recommended storage conditions (dark, dry, room temperature) .

Properties

CAS No.

34971-63-6

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

3,3,4,4-tetramethylpyrrolidine

InChI

InChI=1S/C8H17N/c1-7(2)5-9-6-8(7,3)4/h9H,5-6H2,1-4H3

InChI Key

NJDDNCANXFHJLO-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 3,3,4,4-tetramethylpyrrolidine include fluorinated pyrrolidines, dimethylpyrrolidines, and bicyclic derivatives. Below is a detailed comparison based on substituent effects, physicochemical properties, and applications:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Properties/Applications Reference ID
This compound Methyl groups at 3,4 positions - High hydrophobicity; used in cross-coupling reactions (e.g., C3 modification of deazapurines).
- Purity: >98%; storage: dry, dark conditions.
3,3,4,4-Tetrafluoropyrrolidine Fluorine atoms at 3,4 positions - Enhanced polarity and thermal stability.
- Exhibits smectic phase in liquid crystals.
- Used in DPP-IV inhibitors for metabolic disorders.
2,5-Dimethylpyrrolidine Methyl groups at 2,5 positions - Cis/trans isomer mixture.
- Retains potency in biological assays (similar to parent compound).
D-Proline Cyclic secondary amine - 9-fold drop in potency compared to this compound in enzyme inhibition studies.
PROXYL derivatives 2,2,5,5-Tetramethylpyrrolidine-N-oxyls - Radioprotective agents (e.g., CM-, MC-, HM-PROXYL).
- Differ in biodistribution and DNA damage prevention.

Key Findings:

Substituent Effects on Bioactivity :

  • Methyl groups at 3,4 positions (this compound) and fluorine analogs (3,3,4,4-tetrafluoropyrrolidine) retain potency in enzyme inhibition assays, while D-proline substitution reduces activity due to steric or electronic mismatches .
  • Fluorinated derivatives exhibit distinct mesophase behavior (smectic vs. nematic phases) in liquid crystals, attributed to fluorine’s electronegativity and polarity .

Synthetic Utility :

  • This compound-2,5-dione is synthesized via tetramethylsuccinic anhydride (M4SA) and DBU-mediated coupling, enabling scalable production .
  • Fluorinated analogs require specialized routes like thionation with P₄S₁₀ or cyclization of tetrafluorosuccinthioamide .

Physicochemical Properties :

  • Methyl groups enhance hydrophobicity, improving membrane permeability in drug candidates .
  • Fluorine substituents increase thermal stability and polarity, making them suitable for high-performance materials (e.g., liquid crystals) .

Safety and Handling: this compound-2,5-dione has moderate hazards (H315: skin irritation; H319: eye irritation) .

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